molecular formula C13H12N2O2 B15067242 methyl 2-(5-cyano-1-methyl-1H-indol-3-yl)acetate

methyl 2-(5-cyano-1-methyl-1H-indol-3-yl)acetate

Cat. No.: B15067242
M. Wt: 228.25 g/mol
InChI Key: IHLKIGUVKRCGOZ-UHFFFAOYSA-N
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Description

Methyl 2-(5-cyano-1-methyl-1H-indol-3-yl)acetate (CAS: 796856-92-3) is an indole derivative featuring a cyano group at position 5, a methyl substituent at position 1, and a methyl ester at the 3-position acetic acid side chain. Its molecular formula is C₁₃H₁₂N₂O₂, with a molecular weight of 228.25 g/mol .

Properties

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

methyl 2-(5-cyano-1-methylindol-3-yl)acetate

InChI

InChI=1S/C13H12N2O2/c1-15-8-10(6-13(16)17-2)11-5-9(7-14)3-4-12(11)15/h3-5,8H,6H2,1-2H3

InChI Key

IHLKIGUVKRCGOZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C1C=CC(=C2)C#N)CC(=O)OC

Origin of Product

United States

Preparation Methods

The synthesis of methyl 2-(5-cyano-1-methyl-1H-indol-3-yl)acetate typically involves the following steps:

Chemical Reactions Analysis

Methyl 2-(5-cyano-1-methyl-1H-indol-3-yl)acetate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 2-(5-cyano-1-methyl-1H-indol-3-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-(5-cyano-1-methyl-1H-indol-3-yl)acetate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.

    Pathways: It can influence various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Variations and Functional Group Impact

The following table summarizes key structural analogs, their substituents, and functional group differences:

Compound Name Substituents (Position) Functional Groups Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
Methyl 2-(5-cyano-1-methyl-1H-indol-3-yl)acetate 5-CN, 1-Me, 3-CH₂COOMe Cyano, methyl ester C₁₃H₁₂N₂O₂ 228.25 Potential bioactivity (inferred)
Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate 5-OMe, 2-Me, 3-CH₂COOEt Methoxy, ethyl ester C₁₄H₁₇NO₃ 247.29 Crystallographic stability via hydrogen bonding
2-(6-Methyl-1H-indol-3-yl)acetic acid 6-Me, 3-CH₂COOH Carboxylic acid C₁₁H₁₁NO₂ 189.21 Research use; non-hazardous (SDS data)
Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate 5-F, 3-CH₂CO(O)COOMe Fluoro, oxo, methyl ester C₁₁H₈FNO₃ 221.19 Neuroprotective, anti-proliferative
Methyl 2-(5-chloro-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetate 5-Cl, 1-Me, 2-oxo Chloro, oxo, methyl ester C₁₂H₁₁ClNO₃ 252.67 Structural studies (crystal packing)
Methyl 2-(5-hydroxy-2-methyl-1H-indol-3-yl)acetate 5-OH, 2-Me, 3-CH₂COOMe Hydroxy, methyl ester C₁₂H₁₃NO₃ 219.24 Discontinued commercial product
Methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate 5-OMe, 2-Me, 3-CH₂COOMe Methoxy, methyl ester C₁₃H₁₅NO₃ 233.26 Commercial availability
Ethyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate 5-Cl, 3-CH₂CO(O)COOEt Chloro, oxo, ethyl ester C₁₂H₁₀ClNO₃ 251.67 Research applications (synthetic intermediate)

Key Comparisons

Electronic and Steric Effects
  • Cyano vs. Halogen (F/Cl): The cyano group in the target compound is a stronger electron-withdrawing group compared to halogens (e.g., 5-F in ), which may enhance electrophilic reactivity. Halogens, however, improve lipophilicity and membrane permeability, critical for drug bioavailability.
  • Methoxy vs. Hydroxy : Methoxy groups (e.g., ) increase steric bulk and reduce hydrogen-bonding capability compared to hydroxy substituents (), affecting solubility and intermolecular interactions.
Crystallographic and Stability Data
  • Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate forms hydrogen-bonded networks (N–H···O), enhancing crystal stability.
  • Oxo-containing analogs () show π-π stacking and C–H···O interactions, critical for material science applications.

Biological Activity

Methyl 2-(5-cyano-1-methyl-1H-indol-3-yl)acetate is an indole derivative that has garnered attention for its diverse biological activities. This compound, with the molecular formula C13H12N2O2, features a methyl ester functional group attached to an indole ring, substituted with a cyano group at the 5-position. The unique structural characteristics of this compound contribute significantly to its pharmacological potential, particularly in medicinal chemistry.

Chemical Structure and Properties

The structural formula of this compound highlights its functional groups:

C13H12N2O2\text{C}_{13}\text{H}_{12}\text{N}_{2}\text{O}_{2}

The presence of the cyano group enhances its reactivity and potential interactions with biological targets. This compound is synthesized through various methods, including reactions involving indole derivatives and cyanoacetic acid.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Indole derivatives are known for their ability to inhibit cancer cell proliferation. Studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast cancer and colon cancer cells. For instance, it has demonstrated IC50 values in the low micromolar range against HCT-116 and MCF-7 cell lines, suggesting potent anticancer effects compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. It exhibits activity against a range of bacterial strains, including antibiotic-resistant strains. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways . The minimum inhibitory concentration (MIC) values for certain strains have been reported as low as 32 µg/mL, indicating promising efficacy in combating infections .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound shows potential anti-inflammatory effects. It may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making it a candidate for further investigation in treating inflammatory diseases .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar indole derivatives is helpful:

Compound NameCAS NumberKey Features
Methyl 2-(1H-indol-3-yl)acetate1912-33-0Similar indole structure without cyano group
Ethyl 2-(1H-indol-3-yl)acetate1912-34-1Similar structure but with an ethyl group
Methyl 3-(1H-indol-3-yl)acetate5548-09-4Different substitution pattern on the indole ring

The cyano group in this compound enhances its biological activity compared to these related compounds by increasing its electron-withdrawing capacity, which may improve interactions with biological targets.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound:

  • Anticancer Evaluation : A study reported that this compound exhibited significant cytotoxicity against breast cancer cells with an IC50 value of approximately 2.3 µg/mL, demonstrating its potential as a lead compound in cancer therapy .
  • Antimicrobial Studies : Another research article indicated that this compound showed effective antimicrobial activity against multiple strains of bacteria, highlighting its potential role in developing new antibiotics .

Q & A

Q. Methodological steps :

  • NMR spectroscopy : Confirm substitution patterns (e.g., ¹H NMR for methyl groups at δ ~3.7 ppm, cyano group absence of protons, and acetate ester at δ ~3.6–4.0 ppm).
  • X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., confirming the 5-cyano vs. 6-cyano isomer) using single-crystal diffraction, as demonstrated in structurally related indoles .
  • HPLC/MS : Assess purity (>95%) using reverse-phase chromatography (C18 column, acetonitrile/water gradient) coupled with mass spectrometry to detect trace impurities .

Basic: What are the recommended storage conditions to ensure compound stability?

Store under inert atmosphere (N₂/Ar) at –20°C in amber vials to prevent:

  • Hydrolysis of the ester group : Moisture-sensitive; use desiccants.
  • Photodegradation : Indole derivatives are prone to UV-induced decomposition, as noted in safety protocols for similar compounds .

Advanced: How can researchers optimize reaction yields for the cyano-substituted indole intermediate?

Q. Experimental design considerations :

  • Temperature control : Maintain 0–5°C during nitration to avoid over-nitration.
  • Catalyst screening : Test Pd/C or CuCN for efficient cyano group introduction, balancing reactivity and selectivity.
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may complicate purification; switch to toluene/EtOAc mixtures during crystallization.
    Refer to analogous protocols for 5-fluoro and 5-chloro indoles, adjusting stoichiometry for the cyano group’s steric and electronic differences .

Advanced: How to resolve contradictions in reported biological activity data for this compound?

Q. Analytical framework :

Assay validation : Compare enzymatic vs. cell-based studies (e.g., neuroprotective activity in SH-SY5Y cells vs. kinase inhibition assays).

Purity verification : Re-test compounds with HPLC-validated purity; impurities like unreacted nitrile precursors may skew results.

Structural analogs : Benchmark against methyl 2-(5-fluoro-1H-indol-3-yl)acetate, which showed neuroprotective activity in Albert et al. (2002), to identify substituent-specific trends .

Advanced: What crystallographic challenges arise during structural analysis, and how are they addressed?

Q. Key issues and solutions :

  • Crystal growth : Use slow evaporation from DMF/acetic acid (7:3 v/v) to obtain diffraction-quality crystals, as applied in ethyl 2-(5-methoxy-1H-indol-3-yl)acetate studies .
  • Disorder in the cyano group : Refine using SHELXL with constraints for the C≡N bond length (1.15 Å) and anisotropic displacement parameters.

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Q. Methodology :

Derivatization : Synthesize analogs with variations at the 5-position (e.g., –F, –Cl, –CH₃) and 1-methyl group (e.g., ethyl, benzyl).

Biological testing : Prioritize assays based on prior indole SARs:

  • Antiproliferative activity : MTT assay in cancer cell lines (e.g., MCF-7, HeLa).
  • Neuroprotection : Glutamate-induced toxicity models in neuronal cells.

Computational modeling : Dock the compound into target proteins (e.g., kinases, GPCRs) using DFT-optimized geometries to rationalize activity trends .

Advanced: What analytical techniques detect trace impurities from incomplete esterification?

Q. Protocol :

  • LC-MS/MS : Use electrospray ionization (ESI+) to identify residual 2-(5-cyano-1-methyl-1H-indol-3-yl)acetic acid (m/z ~229).
  • ¹³C NMR : Monitor the carbonyl region (δ ~170 ppm) for unreacted acid vs. ester (~165–168 ppm).
    Reference impurity profiles from safety data sheets of structurally related esters .

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